(2R,3R)-cyproconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872884, DTXSID30872893 | |
| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-(-)-Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107864-90-4, 138604-72-5 | |
| Record name | (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-(-)-Cyproconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Synthesis Methodologies
Structural Isomerism of Cyproconazole (B39007)
Cyproconazole, with the chemical formula C₁₅H₁₈ClN₃O, possesses two chiral carbon atoms. This results in the existence of four distinct stereoisomers. These stereoisomers are organized into two pairs of diastereomers, with each pair consisting of two enantiomers. The commercial form of cyproconazole is typically a racemic mixture containing approximately equal amounts of all four stereoisomers. google.comsci-hub.segoogle.comacs.org
The four stereoisomers of cyproconazole are:
(2R,3R)-cyproconazole
(2S,3S)-cyproconazole
(2R,3S)-cyproconazole
(2S,3R)-cyproconazole
The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute the other. Diastereomers are stereoisomers that are not mirror images of each other, such as the relationship between this compound and (2R,3S)-cyproconazole.
Table 1: Stereoisomers of Cyproconazole
| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationship Example |
|---|---|---|
| This compound | Pair A | Diastereomer of (2R,3S) and (2S,3R) |
| (2S,3S)-cyproconazole | Pair A | Diastereomer of (2R,3S) and (2S,3R) |
| (2R,3S)-cyproconazole | Pair B | Diastereomer of (2R,3R) and (2S,3S) |
| (2S,3R)-cyproconazole | Pair B | Diastereomer of (2R,3R) and (2S,3S) |
Stereoselective Synthesis Approaches and Novel Catalytic Methods
The development of stereoselective synthesis methods is crucial for obtaining specific, enantiomerically pure stereoisomers like this compound. One patented approach focuses on the asymmetric epoxidation of an alkene precursor, followed by a ring-opening reaction. google.compatsnap.com
This method involves the following key steps:
Ylide Reaction: The synthesis starts with the reaction of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone with methylidene triphenyl phosphorane to generate 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene. patsnap.com
Asymmetric Epoxidation: The resulting alkene undergoes an epoxidation reaction in the presence of a transition metal catalyst and an epoxidation reagent to produce a chiral epoxidation intermediate. google.compatsnap.com The choice of catalyst is critical for achieving high enantioselectivity. The patent suggests the use of various transition metal catalysts, including titanium tetraisopropoxide and salen-Mn complexes. patsnap.com
Ring Opening: The chiral epoxide intermediate is then reacted with 1,2,4-triazole (B32235) to open the epoxide ring and form the final chiral cyproconazole product. google.compatsnap.com This step is typically carried out in the presence of a solid base and a phase-transfer catalyst. google.com
While direct chemoenzymatic synthesis routes for this compound are not extensively documented in peer-reviewed literature, this approach has been successfully applied to other triazole fungicides. acs.org These methods often utilize enzymes like epoxide hydrolases for the kinetic resolution of racemic epoxide precursors, which can then be converted to the desired enantiomerically pure triazole fungicide. acs.org This suggests a potential avenue for the development of biocatalytic methods for the synthesis of this compound.
Chiral Separation Techniques and Enantiomeric Resolution
Given that commercial cyproconazole is a racemic mixture, effective chiral separation techniques are essential for isolating the individual stereoisomers for further study. High-performance liquid chromatography (HPLC) and cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) have proven to be effective methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the enantioseparation of cyproconazole. sci-hub.se Studies have shown that Lux Cellulose-1 and Lux Cellulose-2 columns can achieve baseline separation of all four stereoisomers. sci-hub.se The mobile phase composition is a critical factor, with mixtures of acetonitrile (B52724) and water being effective. sci-hub.se For instance, on a Lux Cellulose-2 column, baseline separation was achieved with acetonitrile/water ratios ranging from 80:20 to 40:60 (v/v). sci-hub.se
Table 2: HPLC Conditions for Cyproconazole Enantioseparation
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase | Lux Cellulose-2 | sci-hub.se |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | sci-hub.se |
| Detection | UV | sci-hub.se |
Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)
CD-MEKC is another powerful technique for the simultaneous enantioseparation of cyproconazole's stereoisomers. This method utilizes cyclodextrins as chiral selectors. A dual system of neutral cyclodextrins, specifically a mixture of hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), has been shown to provide excellent resolution. utm.my
Optimal separation of all four cyproconazole stereoisomers, along with other triazole fungicides, was achieved using a buffer system containing 27 mM HP-β-CD and 3 mM HP-γ-CD in a 25 mM phosphate (B84403) buffer at pH 3.0, with the addition of 40 mM sodium dodecyl sulfate (B86663) (SDS) and 15% isopropanol (B130326) as an organic modifier. utm.my This method resulted in good resolution (Rs values between 1.74 and 26.31) and high peak efficiency. utm.my
Elucidation of Absolute Configuration
The definitive assignment of the absolute configuration of each stereoisomer is accomplished through a combination of experimental and computational techniques, primarily Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TD-DFT). sci-hub.se
The experimental ECD spectrum of each separated enantiomer is recorded. Concurrently, theoretical ECD spectra for the possible configurations are calculated using TD-DFT. sci-hub.se The absolute configuration is then assigned by comparing the experimental spectrum with the calculated spectra. A close match between the experimental and a calculated spectrum confirms the absolute configuration of that enantiomer. sci-hub.se For cyproconazole, the absolute configurations of the four stereoisomers have been identified as (2R,3R)-(+), (2R,3S)-(+), (2S,3S)-(-), and (2S,3R)-(-)-cyproconazoles through vibrational circular dichroism (VCD) spectroscopy. acs.orgresearchgate.net
The computational process typically involves:
Conformational Search: A thorough search for the most stable conformers of the molecule.
Geometry Optimization: Optimization of the geometry of the identified conformers using DFT methods.
TD-DFT Calculation: Calculation of the ECD spectra for the optimized conformers. sci-hub.se
This combined approach provides a reliable method for the unambiguous assignment of the absolute stereochemistry of chiral molecules like cyproconazole.
Mechanistic Insights into Antifungal Action
Inhibition of Ergosterol (B1671047) Biosynthesis Pathway in Fungi
(2R,3R)-cyproconazole, like other azole fungicides, functions by obstructing the ergosterol biosynthesis pathway, a vital process for fungal survival. frontiersin.orgcreative-biolabs.com Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.commdpi.com The disruption of its synthesis leads to a cascade of detrimental effects on the fungal cell.
The ergosterol biosynthesis pathway is a complex, multi-step process involving more than 20 enzymes. frontiersin.org It begins with the conversion of acetyl-CoA to farnesyl pyrophosphate (FPP) via the mevalonate (B85504) pathway. researchgate.net FPP is a precursor to squalene, which is then converted through a series of enzymatic reactions into lanosterol (B1674476). researchgate.net The final stages of the pathway involve the modification of lanosterol to produce ergosterol. researchgate.net
Cyproconazole (B39007) intervenes at a key step in this pathway: the C14-demethylation of lanosterol (or eburicol (B28769) in some filamentous fungi). mdpi.comwikipedia.org By inhibiting this step, the fungicide causes a depletion of ergosterol in the cell membrane. nih.gov Concurrently, this blockage leads to the accumulation of toxic 14α-methylated sterol precursors, such as 14α-methylergosta-8,24(28)-dienol. mdpi.com The combination of ergosterol depletion and the buildup of these toxic intermediates disrupts the structural integrity and function of the fungal cell membrane, increasing its permeability and ultimately leading to the cessation of fungal growth and cell death. nih.govnih.gov
Molecular Interactions with Fungal C14-Demethylase (CYP51)
The specific molecular target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or Erg11. frontiersin.orgcnr.it This enzyme is responsible for the oxidative removal of the methyl group at the C-14 position of lanosterol, a critical demethylation step in the formation of ergosterol. nih.govmdpi.com
The inhibitory action of cyproconazole is achieved through a specific and strong interaction with the active site of the CYP51 enzyme. The mechanism involves the heterocyclic triazole ring, a defining feature of this class of fungicides. A lone pair of electrons on a nitrogen atom (specifically the N-4) of the triazole ring coordinates with the heme iron atom located at the core of the CYP51 active site. nih.govnih.gov This binding mimics the interaction of molecular oxygen during the normal catalytic cycle but effectively blocks the enzyme's function. mdpi.com
In addition to this primary interaction, the N-1 substituent of the cyproconazole molecule, which includes the chlorophenyl and cyclopropyl (B3062369) groups, forms hydrophobic and van der Waals interactions with the amino acid residues lining the substrate-binding pocket of the enzyme. nih.govmdpi.com These secondary interactions contribute to the binding affinity and specificity of the inhibitor for the fungal CYP51 enzyme. This dual-mode binding—coordination with the heme iron and interactions with the protein's active site—results in potent, non-competitive inhibition of the enzyme, effectively shutting down the ergosterol biosynthesis pathway. nih.gov
Differential Effects on Fungal Growth and Development (e.g., growth inhibition versus sporulation)
The primary fungicidal effect of this compound is fungistatic, meaning it primarily inhibits the growth and proliferation of the fungus rather than directly killing resting cells or spores. wikipedia.orgnih.gov Its mechanism of action, the inhibition of ergosterol biosynthesis, is intrinsically linked to active cell growth and membrane synthesis. Therefore, the compound is most effective during periods of active mycelial development when the demand for ergosterol for new cell membrane formation is at its peak. wikipedia.orge3s-conferences.org
Research has shown that cyproconazole effectively inhibits mycelial growth in a variety of fungal pathogens, including Sclerotinia sclerotiorum and various species causing rusts and powdery mildew. icm.edu.plfao.org Studies on other azole fungicides have demonstrated that while mycelial growth is strongly inhibited, the effect on spore germination can be less pronounced. For instance, some triazoles completely inhibit the germination of conidia in certain fungal species like Leptosphaeria maculans, but have no effect on the germination of ascospores of the same species. wiley.com The primary impact is often on the subsequent germ tube elongation and mycelial proliferation rather than the initial germination event itself. wiley.com
This differential effect is because fungal spores are often dormant and have lower metabolic activity, with existing cellular components sufficient for initial germination. However, as the germ tube emerges and begins to grow into a new hypha, the synthesis of new cell membrane material, and thus ergosterol, becomes essential. It is at this stage of active development that the inhibitory action of cyproconazole takes full effect, arresting further growth. wikipedia.orge3s-conferences.org Consequently, the application of cyproconazole is most strategic early in an infection cycle to prevent the establishment and spread of the fungus. wikipedia.org
Stereoselectivity in Antifungal Activity
Cyproconazole is a chiral molecule possessing two stereocenters, which means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). fao.org These isomers, while having identical chemical formulas and connectivity, have different three-dimensional arrangements and are not superimposable. It is a well-established principle in pharmacology and toxicology that stereoisomers can exhibit different biological activities due to the stereospecific nature of their interactions with chiral biological targets like enzymes and receptors. researchgate.netnih.gov
In the case of cyproconazole, research has confirmed significant stereoselectivity in its antifungal action. Studies have evaluated the fungicidal efficacy of the individual stereoisomers against various plant pathogenic fungi. One such study systematically investigated the activity of all four stereoisomers against Fusarium graminearum and Magnaporthe oryzae. The results demonstrated a clear hierarchy of antifungal potency. researchgate.netacs.org
The (2S,3S)-(-)-cyproconazole isomer was found to be the most active, exhibiting stronger fungicidal effects than the racemic mixture (a mix of all isomers) and all other individual isomers. researchgate.netacs.org Conversely, the (2R,3R)-(+)-cyproconazole isomer, the subject of this article, displayed lower fungicidal activity than the (2S,3S) and (2S,3R) isomers against these specific fungi. researchgate.netacs.org The (2R,3S)-(+)-isomer showed the weakest activity of all. researchgate.netacs.org This highlights that the biological activity of cyproconazole is not evenly distributed among its stereoisomers, with the (2S,3S) configuration being the most effective antifungal agent in the tested species. researchgate.net Such enantioselective differences are crucial for understanding the compound's environmental impact and for potentially developing more targeted and efficient fungicidal products. acs.org
Interactive Data Table: Stereoselective Fungicidal Activity of Cyproconazole Isomers
The table below summarizes the relative order of fungicidal activity of the four stereoisomers of cyproconazole against two significant fungal pathogens, as reported in scientific literature. researchgate.netacs.org
| Fungal Species | Order of Fungicidal Activity (from most to least active) |
| Fusarium graminearum | (2S,3S) > Racemic Mixture > (2S,3R) > (2R,3R) > (2R,3S) |
| Magnaporthe oryzae | (2S,3S) > Racemic Mixture > (2S,3R) > (2R,3R) > (2R,3S) |
Fungal Resistance Evolution and Molecular Mechanisms
Biochemical and Genetic Mechanisms of Resistance
The development of resistance to (2R,3R)-cyproconazole in plant pathogenic fungi is driven by several key biochemical and genetic adaptations. These mechanisms can act independently or in concert to reduce the fungicide's effectiveness.
The most frequently documented mechanism of resistance to azole fungicides is the modification of the target enzyme, 14α-demethylase, through mutations in the CYP51 gene. frontiersin.orgnih.govmdpi.com These mutations can alter the protein's structure, reducing its binding affinity for azole molecules while ideally preserving its essential function in sterol biosynthesis.
In some fungal species, the genome contains multiple paralogues of the CYP51 gene, such as CYP51A and CYP51B. researchgate.netapsnet.org Resistance mutations are often specifically associated with one paralogue, for instance, CYP51A in Aspergillus fumigatus and Rhynchosporium commune. frontiersin.orgresearchgate.net The presence of a CYP51A paralogue is strongly correlated with azole resistance on a global scale in R. commune. researchgate.net In Phakopsora pachyrhizi, the causal agent of Asian soybean rust, amino acid substitutions like Y131F, Y131H, and I475T in the CYP51 protein have been identified as conferring resistance to azoles, including cyproconazole (B39007). mdpi.com
Studies in Mycosphaerella graminicola (now Zymoseptoria tritici) have identified several key mutations in CYP51 that confer resistance. For example, the Y137F substitution is known to confer resistance to triadimenol, while I381V is associated with resistance to tebuconazole (B1682727). plos.org The accumulation of multiple mutations within the CYP51 gene has been a trend in European populations of Z. tritici, leading to diminished efficacy of older azoles like cyproconazole, propiconazole, and tebuconazole. oregonstate.edu
The table below summarizes key mutations in the CYP51 gene and their associated impact on azole resistance.
Table 1: Selected CYP51 Mutations Conferring Azole Resistance
| Fungal Species | CYP51 Gene/Paralogue | Mutation(s) | Associated Azole(s) | Reference(s) |
|---|---|---|---|---|
| Phakopsora pachyrhizi | PzCYP51 | Y131F, Y131H, I475T | Azoles (general) | mdpi.com |
| Zymoseptoria tritici | CYP51 | Y137F | Triadimenol | plos.org |
| Zymoseptoria tritici | CYP51 | I381V | Tebuconazole | plos.org |
| Zymoseptoria tritici | CYP51 | ΔY459/G460 | Tebuconazole, Epoxiconazole | plos.org |
An alternative or complementary resistance mechanism is the overexpression of the CYP51 target gene. frontiersin.orgresearchgate.net By producing higher levels of the 14α-demethylase enzyme, the fungus can effectively dilute the impact of the fungicide, requiring a higher concentration to achieve inhibition. This overexpression can result from several genetic modifications.
One common cause is the insertion of specific DNA elements, often derived from retrotransposons, into the promoter region upstream of the CYP51 gene. bohrium.comapsnet.org These insertions can contain enhancer-like sequences or transcription factor binding sites that drive increased gene expression. For example, in Venturia inaequalis, a 169-bp repeatable element upstream of CYP51A1 was associated with a 9- to 13-fold increase in gene expression and resistance to difenoconazole. apsnet.org Similarly, in Leptosphaeria maculans, insertions of a 275-bp element or larger retrotransposons in the ERG11 promoter region were shown to increase gene expression and confer resistance to DMI fungicides. bohrium.comapsnet.org
In some cases, an increase in the copy number of the CYP51 gene itself can lead to overexpression. frontiersin.org This has been observed in species like Candida glabrata and Fusarium graminearum. apsnet.org Additionally, transcription factors such as the sterol regulatory element-binding protein (SREBP), known as SrbA in A. fumigatus and Sre1 in C. neoformans, play a crucial role in regulating CYP51/ERG11 expression in response to azole exposure. nih.govmdpi.com
Fungi possess sophisticated transport systems to export toxic compounds from the cell, which can also act on fungicides. The overexpression of genes encoding these efflux pumps is a significant non-target-site mechanism of resistance. nih.gov Two major superfamilies of transporters are implicated: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.govencyclopedia.pub
ABC transporters utilize the energy from ATP hydrolysis to actively pump a wide range of substrates, including azole fungicides, out of the cell. nih.gov MFS transporters, on the other hand, typically function as uniporters, symporters, or antiporters, using electrochemical gradients as an energy source. plos.org The constitutive overexpression of genes from either family can reduce the intracellular concentration of cyproconazole, preventing it from reaching its target, CYP51. frontiersin.orgnih.gov
In Mycosphaerella graminicola, laboratory strains with decreased susceptibility to cyproconazole exhibited a multidrug resistance (MDR) phenotype, showing cross-resistance to chemically unrelated compounds. nih.gov While no single ABC transporter gene was consistently correlated with resistance across all strains, the disruption of MgAtr1 in a strain where it was overexpressed restored susceptibility to cyproconazole, identifying it as a key determinant in that context. nih.govembrapa.br Similarly, in Botrytis cinerea, the MFS transporter Bcmfs1 has been shown to be involved in protection against azoles. nih.gov The overexpression of these transporters often leads to broad-spectrum resistance against multiple fungicides. frontiersin.org
Population Dynamics and Gene Flow of Resistant Strains
The evolution of fungicide resistance is not just a cellular process but a population-level phenomenon. The frequency and spread of resistant genotypes within a pathogen population are governed by factors such as selection pressure, fitness costs, and gene flow. The continuous application of cyproconazole and other azoles creates a strong selective environment where resistant individuals have a survival advantage. researchgate.net
Studies on fungal pathogens like Rhynchosporium commune have shown that resistance mutations can be introduced into local populations through gene flow, facilitating the rapid spread of resistance across geographical areas. wiley.com Genome-wide association studies (GWAS) have helped identify specific resistance alleles and track their movement. For instance, in Leptosphaeria maculans, a specific 237 bp insertion in the erg11/CYP51 promoter, known to confer DMI resistance in Australia, was also found in a large proportion of European isolates, indicating that resistance alleles can be shared across continents. bohrium.com
However, resistance mutations can sometimes come with a fitness cost, meaning that in the absence of the fungicide, the resistant strain may be less competitive than the wild-type strain. wiley.com This can influence the stability of resistance in the population. The dynamics are complex, as some pathogens exhibit minimal fitness effects associated with resistance. bohrium.com The mosaic of different fungicides used in various regions can also contribute to the selection of a diverse array of CYP51 mutations and resistance mechanisms within the pathogen population. plos.org
Cross-Resistance Patterns and Multidrug Resistance in Plant Pathogens
A significant concern in fungicide resistance management is cross-resistance, where resistance to one fungicide confers resistance to other, often chemically related, compounds. Within the azole class, cross-resistance patterns can be complex. In Zymoseptoria tritici, strong cross-resistance was observed between cyproconazole and propiconazole, while weaker cross-resistance was found with tebuconazole. oregonstate.eduresearchgate.net Interestingly, little to no cross-resistance was detected between cyproconazole and prothioconazole (B1679736), suggesting that rotating between these specific azoles could be a viable management strategy. oregonstate.edufrac.info
The specific CYP51 mutations present in a fungal strain often determine the cross-resistance profile. plos.org For example, some mutations may provide broad-spectrum resistance to many azoles, while others confer resistance to only a specific subset.
Multidrug resistance (MDR) is a broader phenomenon where resistance extends to chemically unrelated compounds. This is frequently mediated by the overexpression of efflux pumps like ABC and MFS transporters, which have broad substrate specificities. nih.govplos.orgnih.gov Laboratory strains of Mycosphaerella graminicola selected for cyproconazole resistance also showed resistance to cycloheximide (B1669411) and rhodamine 6G, classic examples of an MDR phenotype. nih.govasm.orgasm.org The involvement of transporters like MgAtr1 in M. graminicola and Bcmfs1 in B. cinerea highlights their role as key mediators of MDR. nih.govembrapa.br
The table below illustrates observed cross-resistance patterns involving cyproconazole.
Table 2: Cross-Resistance Profile of Cyproconazole in Zymoseptoria tritici
| Fungicide Pair | Level of Cross-Resistance | Reference(s) |
|---|---|---|
| Cyproconazole & Propiconazole | Strong | oregonstate.eduresearchgate.net |
| Cyproconazole & Tebuconazole | Weak | oregonstate.eduresearchgate.net |
Computational Modeling of Resistance-Conferring Mutations
Computational approaches, particularly molecular modeling and docking simulations, have become invaluable tools for understanding the structural basis of fungicide resistance. plos.orgfrontiersin.org By creating three-dimensional homology models of the CYP51 enzyme, researchers can simulate how different mutations affect the protein's structure and its interaction with azole fungicides like cyproconazole. mdpi.complos.org
These models help to provide a structural rationale for observed resistance. For example, modeling of the P. pachyrhizi CYP51 protein docked with cyproconazole was used to elucidate the potential effects of resistance-conferring mutations. mdpi.com In Z. tritici, homology models of wild-type and mutant CYP51 proteins revealed how specific amino acid changes alter the size and conformation of the active site pocket. plos.orgresearchgate.net For instance, the deletion of residues Y459 and G460 was shown to remove a beta-turn section near the binding pocket, conferring resistance to tebuconazole and epoxiconazole. plos.org
Molecular docking can predict the binding orientation and affinity of a fungicide within the active site. plos.orgfrontiersin.org Such in silico analyses can help predict which mutations are likely to confer resistance to specific azoles and explain complex cross-resistance patterns. plos.org By simulating the docking of cyproconazole into homology models of A. fumigatus Cyp51, researchers can investigate how the fungicide interacts with key residues in the active site, such as the heme iron atom. nih.govnih.gov This predictive power is crucial for designing new fungicides that are less susceptible to existing resistance mechanisms and for developing more effective resistance management strategies. plos.orgresearchgate.net
Environmental Persistence and Mobility Characteristics
The persistence and mobility of this compound in the environment are influenced by its interactions with soil and sediment, as well as its stability in water. These characteristics determine its residence time and potential for transport within and between environmental compartments.
This compound exhibits significant persistence in soil environments. Laboratory and field studies on the cyproconazole mixture have reported a wide range of soil half-lives, indicating that persistence is highly dependent on soil type and environmental conditions. Under aerobic conditions, the half-life of cyproconazole can be extensive, with one study calculating it to be greater than 693 days in a loamy sand soil epa.gov. Other studies have reported half-lives ranging from 100 days to over a year fao.org. For instance, a field study in a silty-loam soil calculated a half-life of 160 days, while other field dissipation studies have shown half-lives ranging from 21 to 252 days epa.gov. The degradation of cyproconazole's four stereoisomers can occur at different rates depending on soil properties, particularly pH, though correlations with enantioselectivity have not been consistently established nih.govacs.org.
The mobility of this compound in soil is largely dictated by its adsorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency. An estimated Koc value of 900 suggests that cyproconazole is expected to have low mobility in soil nih.gov. Batch equilibrium experiments on various soils have demonstrated that adsorption is influenced by organic matter content epa.gov. For example, Kads values were higher in soils with more organic matter, such as Biggs clay (17) with 11.4% organic matter, compared to Keaton sandy loam (1.3) with 1.3% organic matter epa.gov. Desorption can also be limited, further reducing mobility epa.gov.
| Parameter | Value | Soil Type | Organic Matter (%) | Reference |
|---|---|---|---|---|
| Aerobic Soil Half-Life | >693 days | Loamy Sand | Not Specified | epa.gov |
| Field Half-Life | 160 days | Silty-Loam | Not Specified | epa.gov |
| Field Half-Life Range | 21 - 252 days | Various | Not Specified | epa.gov |
| Adsorption Coefficient (Kads) | 6.86 | Gilroy Loam | 2.3 | epa.gov |
| Adsorption Coefficient (Kads) | 1.3 | Keaton Sandy Loam | 1.3 | epa.gov |
| Adsorption Coefficient (Kads) | 17 | Biggs Clay | 11.4 | epa.gov |
| Estimated Koc | 900 | Not Applicable | Not Applicable | nih.gov |
In aquatic environments, this compound is considered stable and persistent herts.ac.uk. It is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9 epa.govepa.gov. Studies have also shown it to be stable to hydrolysis at pH 4 and at elevated temperatures of 50°C fao.org. This stability to hydrolysis indicates that this abiotic degradation pathway is not significant for the breakdown of cyproconazole in natural waters. Consequently, other processes such as microbial degradation or photodegradation are more likely to contribute to its dissipation in aquatic systems. The predicted environmental concentration of cyproconazole has been estimated to be up to 49.05 μg/L in surface waters nih.gov.
The potential for this compound to leach into groundwater is a key environmental concern due to its persistence. However, its strong adsorption to soil particles generally limits its mobility. Soil column leaching studies have shown that cyproconazole is only slightly mobile. In one experiment with Gilroy loam soil, after applying 20 inches of water over seven days, 74% of the applied radioactivity remained in the top 6 cm of the soil column, and less than 1% was found in the leachate epa.gov. Field dissipation studies support these findings, indicating that cyproconazole is essentially confined to the top 0-10 cm of the soil layer epa.gov. While detections at lower depths (10-30 cm) have been occasionally reported, they are typically at very low concentrations, close to the limit of detection epa.govepa.gov. Despite its low mobility, the high persistence of cyproconazole means that long-term, slow leaching could still pose a potential risk to groundwater epa.govepa.govherts.ac.uk.
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For this compound, photodegradation is a notable abiotic process, while other non-photolytic transformations appear to be limited.
Cyproconazole is relatively stable to photodegradation on soil surfaces and in water under natural sunlight. The photodegradative half-life on a loam soil has been reported to be greater than 37 days epa.govepa.govepa.gov. In aqueous solutions, it is also considered stable to photolysis fao.orgepa.gov.
However, under specific conditions, such as in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, the degradation of cyproconazole can be significantly enhanced. This process, known as heterogeneous photocatalysis, is an advanced oxidation process that generates highly reactive hydroxyl radicals. These radicals can effectively break down the cyproconazole molecule nih.govresearchgate.net. Studies have shown that this process can lead to the mineralization of the pesticide nih.gov. During the photocatalytic degradation of cyproconazole, the nitrogen atoms in the triazole ring are partially transformed into ammonium (NH4+) and nitrate (NO3−) ions nih.govresearchgate.net. The initial attack by hydroxyl radicals is suggested to occur on the phenyl ring, the methyl groups, and the C1 carbon of the cyproconazole molecule researchgate.net. The effectiveness of this degradation can be influenced by the presence of other substances in commercial formulations, which may affect the degradation kinetics nih.gov.
| Condition | Half-Life / Observation | By-products | Reference |
|---|---|---|---|
| On Loam Soil (Natural Light) | > 37 days | Not Specified | epa.govepa.govepa.gov |
| In Water (Natural Light) | Stable | Not Applicable | fao.orgepa.gov |
| Aqueous UV/TiO2 Photocatalysis | Effective degradation and mineralization | NH4+, NO3− | nih.govresearchgate.net |
Aside from photodegradation, other non-photolytic abiotic degradation processes for this compound appear to be minimal under typical environmental conditions. As previously mentioned, it is stable to hydrolysis across a range of pH values fao.orgepa.govepa.gov. This indicates that the chemical structure of cyproconazole is resistant to breakdown by water alone. Therefore, biotic degradation processes are likely the primary pathway for the transformation of this compound in soil and water in the absence of strong UV radiation or photocatalysts.
Plant Interaction and Metabolic Fate
Uptake, Translocation, and Redistribution within Plant Tissues
(2R,3R)-cyproconazole is a systemic fungicide, meaning it is absorbed by the plant and moved within its tissues. This systemic action is crucial for its efficacy, as it allows the compound to protect parts of the plant that were not directly sprayed. Upon application, the active substance penetrates the plant cuticle and enters the vascular system.
The primary mechanism of translocation for cyproconazole (B39007) within the plant is through the xylem, the water-conducting tissue. This results in predominantly acropetal movement, where the compound is transported upwards from the point of application towards the upper and outer parts of the plant, such as new leaves and shoots. This movement is driven by the process of transpiration, where water evaporates from the leaves, creating a pressure gradient that pulls the sap, containing the fungicide, upwards from the roots and stem. The ability of a pesticide to be taken up by the roots and translocated to the shoots is influenced by its chemical properties, such as the n-octanol-water partition coefficient (log KOW), as well as environmental conditions and the plant's physiological state.
While acropetal movement is dominant, the redistribution of the compound ensures that it reaches areas of active fungal invasion. This systemic distribution provides protective, curative, and eradicant action against a broad spectrum of fungal pathogens.
Plant Metabolic Pathways and Conjugation Processes
Once inside the plant, this compound undergoes metabolic processes, although it often remains the major component of the total residue. Metabolism studies conducted on various crops, including wheat, sugar beet, apples, and grapes, indicate that the metabolic pathways are qualitatively similar across different plant species.
The metabolism of cyproconazole in plants involves several transformation reactions. In wheat, for instance, while cyproconazole is the main residue component, specific metabolites have been identified. These include M39 (triazole alanine) and M9/M14. Triazole alanine (B10760859) is a common metabolite formed from triazole-derived fungicides. In wheat grain, triazole alanine was found to be a significant metabolite, accounting for 63% of the total radioactive residue (TRR) in studies using [U-triazole14C]-cyproconazole.
Conjugation is another key process in the plant's metabolism of cyproconazole. This involves the plant linking the parent compound or its metabolites to endogenous molecules, such as sugars, to increase water solubility and reduce toxicity. These conjugated residues are then typically sequestered in the vacuole or bound to cell wall components. However, in the case of cyproconazole, the levels of its conjugates released by acid hydrolysis were generally found to be a minor fraction of the total residue, typically at or below 5% of the TRR in various plant studies. In sugar beets, cyproconazole constituted the majority of the residue in both roots (80% TRR) and leaves (76% TRR), with the M9/M14 metabolite accounting for only 2.5% to 4% of the TRR.
| Crop | Metabolite Code | Common Name | Percentage of Total Residue (% TRR) | Source |
|---|---|---|---|---|
| Wheat (Grain) | M39 | Triazole Alanine | 63% | |
| Wheat (Grain) | M9/M14 | - | 14% | |
| Sugar Beet (Leaves) | M9/M14 | - | 2.5% | |
| Sugar Beet (Roots) | M9/M14 | - | 4% |
Long-Term Persistence of Residues in Plant Material
Cyproconazole is known for its persistence in both soil and water systems, which can contribute to its long-term presence in plant materials. Residues of the parent compound can remain in plant tissues for extended periods and may also be found in subsequent crops planted in treated soil.
Confined rotational crop studies have shown that cyproconazole is the major quantifiable residue found in succeeding crops like lettuce, wheat, and sugar beets. This indicates that the compound can be taken up from the soil by these rotational crops long after the initial application. The persistence of residues is a factor in establishing maximum residue limits (MRLs) for food commodities. For example, in field trials conducted in China, the highest residue of cyproconazole detected in cucumber samples was 0.084 mg/kg at a 3-day pre-harvest interval.
The degradation rate of cyproconazole can be influenced by environmental factors. For the related triazole fungicide tebuconazole (B1682727), studies have shown that it persists longer on plant leaves and in soil under poly-house conditions where light intensity is reduced, compared to open fields. This suggests that photodegradation can play a role in the breakdown of these compounds on plant surfaces. The stability of cyproconazole means that its residues can be detected in various plant parts, including pollen and fruit, potentially leading to long-term exposure within the agricultural ecosystem.
| Commodity | Highest Residue (mg/kg) | Country of Study | Source |
|---|---|---|---|
| Cucumber | 0.084 | China | |
| Pulses (Proposed MRL) | 0.08 | EU | |
| Barley/Oat Grain (Proposed MRL) | 0.2 | EU |
Mathematical Modeling of Translocation Dynamics in Crop Plants
To better understand and predict the movement of cyproconazole within plants, mathematical models have been developed. These models are essential tools for interpreting translocation dynamics and predicting residue distribution in different parts of a crop, such as the leaves, stem, and fruit.
One such model uses partial differential equations (PDEs) to describe the translocation of cyproconazole along a plant's stem. This model conceptualizes the fungicide as existing in two states within the plant:
Bioconcentrated state: The compound is accumulated in high concentrations within the plant tissues near the point of application.
Bioavailable state: The compound has entered the vascular system (xylem) and is mixed with the sap, making it available for translocation via the sap flow.
The model incorporates principles of fluid dynamics, such as Darcy's Law, to simulate the velocity of sap flow, which drives the upward movement of the bioavailable fungicide. By fitting the model parameters with data from field trials, researchers can simulate translocation profiles for plants of varying heights. For example, a study on coconut palms used this approach to predict the flow of cyproconazole to the leaves and calculate the total percentage of the applied dose that would reach the canopy over time.
These models can also be extended to predict the effectiveness of the fungicide against diseases in specific plant parts, like the leaves. By simulating the dynamics of the fungicide within a leaf, the model can help determine the level of protection conferred against pathogens. Such predictive models are valuable for optimizing application techniques and assessing the environmental fate of the compound.
Advanced Analytical Methodologies for Stereoisomers
Chiral Chromatographic Techniques (e.g., UHPLC-MS/MS, HPLC-MS/MS)
The separation of cyproconazole's four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection. jascoinc.com
Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this separation. Specifically, cellulose-based columns, such as those derivatized with tris(3,5-dimethylphenylcarbamate), have demonstrated successful resolution of all four stereoisomers. researchgate.netukm.my The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonds and halogen bonds, between the analytes and the chiral selector. rsc.orgresearchgate.net
UHPLC-MS/MS methods offer advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. nih.gov The optimization of mobile phase composition, typically consisting of acetonitrile (B52724) and water or methanol, is crucial for achieving baseline separation of the stereoisomeric peaks. researchgate.net Molecular docking simulations have been used to understand the chiral recognition mechanism and predict the elution order of the enantiomers. rsc.orgresearchgate.net For instance, one study identified the elution order as (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(−)-, and (2R,3R)-(−)-cyproconazole on a Lux Cellulose-2 column. rsc.org
The table below summarizes typical parameters used in chiral chromatographic methods for cyproconazole (B39007) analysis.
| Parameter | UHPLC-MS/MS | HPLC-MS/MS |
| Chiral Column | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak series) |
| Mobile Phase | Acetonitrile/Water gradient | Isocratic or gradient mixtures of organic solvents (e.g., Acetonitrile, Methanol) and water |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Electrospray Ionization (ESI), positive mode |
| Typical Ion Transition | m/z 292.0 → 125.1 epa.govepa.gov | m/z 292.1 → 125.0 epa.gov |
Advanced Sample Preparation Strategies (e.g., QuEChERS, dSPE)
Effective sample preparation is essential to extract cyproconazole stereoisomers from complex matrices and remove interfering substances prior to chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective strategy for this purpose. ukm.mysigmaaldrich.com
The standard QuEChERS workflow involves two main stages:
Extraction : The homogenized sample (e.g., soil, fruit, vegetable) is first extracted with an organic solvent, typically acetonitrile. gcms.czeurl-pesticides.eu This is followed by the addition of a salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water and sodium chloride (NaCl) or citrate (B86180) salts to induce phase separation. gcms.czeurl-pesticides.eu The mixture is shaken vigorously and then centrifuged to separate the acetonitrile layer containing the pesticides from the solid sample debris and aqueous layer. food-safety.com
Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent mixture for cleanup. sigmaaldrich.com This mixture often includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) may also be used to remove pigments, though it can sometimes lead to the loss of planar pesticides. After vortexing and centrifugation, the final cleaned extract is ready for analysis by LC-MS/MS. researchgate.net
This methodology has been successfully applied to extract cyproconazole enantiomers from diverse matrices, including soil, cucumbers, apples, and wheat, ensuring high recovery rates and minimal matrix effects. researchgate.netrsc.org
Method Validation and Quantification in Complex Environmental and Biological Matrices
The reliability of analytical methods for quantifying cyproconazole stereoisomers is established through rigorous validation in various matrices. Validation parameters typically include linearity, accuracy (recovery), precision (relative standard deviation or RSD), limit of detection (LOD), and limit of quantification (LOQ). regulations.gov
Studies have consistently demonstrated the robustness of chiral LC-MS/MS methods for cyproconazole analysis. Good linearity is typically achieved with correlation coefficients (R²) of 0.99 or greater. nih.govacs.org The accuracy of the methods is confirmed by recovery experiments, where samples are fortified with known concentrations of the analytes. Mean recoveries for cyproconazole stereoisomers generally fall within the acceptable range of 70% to 120%. rsc.orgregulations.gov
Precision is assessed through intraday and interday replicate analyses, with RSDs typically below 15%, indicating good method reproducibility. rsc.orgresearchgate.net The sensitivity of these methods is high, with LOQs reported at low parts-per-billion (ppb) levels, such as 1.0 ng/g in soil and 0.05 µg/L in water. epa.govregulations.gov
The following table presents a summary of method validation data from various studies for the analysis of cyproconazole stereoisomers.
| Matrix | Method | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ | Reference |
| Soil & Cucumber | Chiral LC-MS/MS | - | 86.79 - 92.47 | ≤ 3.94 | - | nih.govacs.org |
| Grapes, Apples, Wheat, Cucumbers | HPLC-MS/MS | 0.01-1.0 mg/kg | 71.8 - 102.0 | 0.3 - 11.9 (Intraday) | - | rsc.orgrsc.org |
| Surface Water | LC-MS/MS | 0.05 µg/L (LOQ) | 106 | 3.5 | 0.05 µg/L | regulations.gov |
| Ground Water | LC-MS/MS | 0.05 µg/L (LOQ) | 105 | 2.2 | 0.05 µg/L | regulations.gov |
| Soil | LC/MS/MS | 1.0 ng/g (LOQ) | 94 - 99 | 3.0 - 5.5 | 1.0 ng/g | epa.gov |
Enantioselective Analysis for Environmental Fate Studies
Enantioselective analytical methods are indispensable for studying the environmental fate of cyproconazole, as they reveal that stereoisomers often exhibit different behaviors in the environment. acs.org Research has shown stereoselective degradation, bioaccumulation, and dissipation in various environmental and biological systems.
In soil, the degradation rates of the four cyproconazole stereoisomers can differ significantly, with reported half-lives ranging from 5 to 223 days, depending on soil properties like pH. acs.orgnih.gov However, the fungicide is generally considered configurationally stable, with no observed transformation between enantiomers (enantiomerization) or diastereomers (epimerization) in soil. acs.org
Stereoselective degradation has also been observed in plants. A study on cucumbers found the degradation rate of the four stereoisomers to be in the order of (2R,3R)-(+)-cyproconazole > (2S,3S)-(-)-cyproconazole > (2R,3S)-(+)-cyproconazole > (2S,3R)-(-)-cyproconazole. nih.govacs.org This highlights that applying the racemate can lead to an enrichment of the more persistent and potentially more active or toxic stereoisomers over time.
Synergistic Interactions and Integrated Management Approaches
Efficacy Enhancement in Fungicide Mixtures
Synergistic Combinations with Other Fungicide Classes (e.g., chlorothalonil, azoxystrobin, fludioxonil)
Research and field observations have demonstrated the synergistic potential of combining cyproconazole (B39007) with fungicides from different chemical classes, each possessing a unique mode of action.
Chlorothalonil: The combination of cyproconazole, a demethylation inhibitor (DMI), with a multi-site inhibitor like chlorothalonil has been shown to produce synergistic effects against various fungal pathogens. While specific studies focusing solely on the (2R,3R) isomer are limited, research on cyproconazole mixtures indicates that such combinations can enhance disease control.
Azoxystrobin: The mixture of cyproconazole and azoxystrobin, a quinone outside inhibitor (QoI), is a widely used combination that provides both preventative and curative activity against a broad spectrum of diseases in crops like cereals. pomais.com The synergistic interaction between these two active ingredients leads to enhanced disease control and can contribute to higher yields. pomais.com Studies on the joint toxicity of azoxystrobin and cyproconazole have also noted synergistic interactions in non-target organisms, highlighting the potent combined effect of these two compounds. nih.gov
Fludioxonil: Combinations of triazoles like cyproconazole with phenylpyrroles such as fludioxonil have also demonstrated synergistic effects. For instance, a mixture of fludioxonil and the triazole difenoconazole showed significant synergistic action against Bipolaris sorokiniana, the causal agent of common root rot in wheat. researchgate.net Fludioxonil's mode of action, which involves inhibiting transport-associated phosphorylation of glucose, complements the sterol biosynthesis inhibition by cyproconazole. researchgate.netnih.gov
Interactive Data Table: Synergistic Efficacy of Cyproconazole Mixtures (Note: The following data represents cyproconazole as a mixture of stereoisomers, as specific data for the (2R,3R) isomer in these combinations is not readily available in the reviewed literature.)
| Fungicide Combination | Target Pathogen | Crop | Observed Effect |
| Cyproconazole + Azoxystrobin | Leaf Rust | Wheat | 92% disease reduction compared to untreated control. pomais.com |
| Cyproconazole + Azoxystrobin | Scald | Barley | Yield increase of 1.7 tons/hectare. pomais.com |
| Cyproconazole + other triazoles | Erysiphe graminis | Wheat | Pronounced synergistic interactions observed. apsnet.org |
Mechanistic Basis of Synergism (e.g., target site concentration, efflux pump modulation)
One significant mechanism contributing to synergism is the modulation of fungal efflux pumps. frontiersin.org Fungi can develop resistance to fungicides by actively transporting the toxic compounds out of their cells using efflux pumps, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. frontiersin.orgbiomedpharmajournal.org Some compounds, when used in combination with azoles like cyproconazole, can inhibit the activity of these pumps. mdpi.com This inhibition leads to an increased intracellular concentration of the fungicide, enhancing its efficacy at the target site. mdpi.com For instance, tacrolimus has been shown to inhibit the multidrug efflux pump P-glycoprotein, which may increase the intracellular concentration of azoles. mdpi.com This suggests that a similar mechanism could be at play in synergistic fungicide mixtures containing (2R,3R)-cyproconazole, where the partner fungicide or other formulation components interfere with efflux pump activity, thereby potentiating the effect of the triazole.
Role of this compound in Integrated Disease Management Programs
Integrated Disease Management (IDM) is a holistic approach to crop protection that utilizes a combination of cultural, biological, and chemical control methods to manage diseases in a sustainable and economically viable manner. adama.comresearchgate.net this compound plays a crucial role in many IDM programs due to its systemic properties and broad-spectrum efficacy.
Within an IDM framework, this compound is not used as a standalone solution but rather as a component of a larger strategy. This can include:
Crop Rotation: Alternating crops to disrupt the life cycles of pathogens.
Use of Resistant Varieties: Planting crop varieties that are less susceptible to common diseases. ufl.edu
Cultural Practices: Implementing practices such as sanitation and adjusting planting dates to create less favorable conditions for disease development. adama.com
Disease Forecasting: Using predictive models to time fungicide applications for maximum efficacy and to minimize unnecessary treatments. adama.com
Judicious Use of Fungicides: Applying fungicides like this compound only when necessary and as part of a planned rotation to prevent the development of resistance. nih.gov
By integrating this compound into a comprehensive IDM program, growers can achieve effective disease control while reducing their reliance on chemical inputs, which is beneficial for both the environment and long-term farm sustainability.
Strategies for Sustainable Fungicide Use and Resistance Mitigation
The development of fungicide resistance is a significant threat to global food security. nih.gov Sustainable use of fungicides like this compound is essential to prolong their effectiveness. Key strategies for resistance management include:
Alternation of Fungicide Groups: Rotating fungicides with different Fungicide Resistance Action Committee (FRAC) group codes to expose fungal populations to various modes of action. gov.on.ca
Use of Fungicide Mixtures: As discussed, using pre-formulated mixtures or tank-mixing fungicides with different modes of action can delay the selection for resistant individuals. gcsaa.org
Limiting the Number of Applications: Adhering to label recommendations regarding the maximum number of applications per season for a particular fungicide or FRAC group. gov.on.ca
Optimal Application Timing and Rates: Applying fungicides at the recommended rates and timings to ensure maximum efficacy and reduce the selection pressure for resistance. okstate.edu
The implementation of these strategies is crucial for preserving the utility of this compound and other valuable fungicides for future generations of farmers.
Future Directions and Emerging Research Avenues
Computational Chemistry and Predictive Modeling of Stereoisomer Behavior
Computational chemistry and predictive modeling are becoming indispensable tools for understanding the nuanced behavior of chiral pesticides at the molecular level. For (2R,3R)-cyproconazole and its other stereoisomers, these approaches offer a pathway to predict their environmental interactions, metabolic pathways, and binding affinities to target and non-target organisms without extensive and costly experimental studies.
Future research is increasingly focused on:
Molecular Docking Simulations: These studies are crucial for elucidating the mechanisms behind the stereoselective action of cyproconazole (B39007) isomers. For instance, research has shown that the different stereoisomers of cyproconazole exhibit varied binding energies when interacting with biological enzymes like cytochrome P450s. researchgate.net Molecular docking can simulate the interaction between each enantiomer and the active site of the target enzyme, C14-demethylase, in fungi, as well as its interaction with non-target enzymes. researchgate.netiastate.edu This helps explain why certain isomers have higher fungicidal activity. acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate calculation of the electronic structure of the molecule's active site while treating the surrounding protein or environment with less computationally intensive molecular mechanics. This can provide deeper insights into the enantioselective recognition mechanisms by chiral stationary phases during analysis or by enzymes during metabolism. researchgate.netrsc.org
Predictive Environmental Fate Models: Computational models are being developed to predict the adsorption, degradation, and leaching potential of individual stereoisomers in different soil types and environmental conditions. Given that stereoisomers can have different degradation rates, such models are vital for accurate environmental risk assessment. researchgate.netnih.govresearchgate.net For example, studies have observed the stereoselective degradation of cyproconazole in cucumbers, with the (2R,3R)-(+)-cyproconazole isomer degrading at a different rate than others. acs.orgnih.gov
Table 1: Research Focus in Computational Modeling of Cyproconazole Stereoisomers
| Research Area | Objective | Key Techniques | Expected Outcome |
|---|---|---|---|
| Target Site Interaction | To understand the molecular basis of stereoselective fungicidal activity. | Molecular Docking, QM/MM | Identification of key binding interactions and prediction of the most active stereoisomers. |
| Metabolic Pathway Prediction | To predict how different stereoisomers are metabolized in soil, plants, and non-target organisms. | Molecular Dynamics, Docking with Metabolic Enzymes (e.g., P450s) | Elucidation of stereoselective degradation pathways and potential metabolite formation. researchgate.net |
| Environmental Mobility | To forecast the movement and persistence of this compound in soil and water. | Quantitative Structure-Activity Relationship (QSAR) Models | Improved risk assessment by predicting leaching and runoff potential based on stereoisomer-specific properties. |
Advanced Surveillance and Management of Fungicide Resistance
The development of resistance in fungal pathogens is a major threat to the long-term efficacy of triazole fungicides, including cyproconazole. iastate.edunih.gov Advanced surveillance and innovative management strategies are critical to mitigate this risk.
Molecular Surveillance: Future surveillance will move beyond traditional bioassays to rapid molecular techniques. Methods like quantitative PCR (qPCR) and DNA sequencing can detect and quantify known resistance mutations (e.g., in the CYP51 gene, the target of triazoles) directly from environmental or plant samples. nih.govmdpi.com This allows for early detection of resistant strains before widespread crop failure occurs.
Integrated Resistance Management: The focus is shifting towards more holistic strategies that reduce selection pressure. This includes:
Alternating Modes of Action: Rotating or mixing fungicides with different biochemical targets is a primary strategy to delay resistance. gcsaa.orgsdstate.eduresearchgate.net
Dose Management: Applying the manufacturer's recommended rate is crucial, as reduced rates can allow less sensitive individuals in a fungal population to survive and multiply. sdstate.edu
Epigenetic and RNA-based Fungicides: Emerging research is exploring novel fungicides that target fungal genes through mechanisms like RNA interference (RNAi), which could provide new modes of action to combat resistant pathogens. apsnet.orgapsnet.org
Table 2: Modern Fungicide Resistance Management Strategies
| Strategy | Description | Research Focus |
|---|---|---|
| Early Detection | Rapid identification of resistant fungal populations. | Development of high-throughput molecular diagnostic tools (e.g., LAMP, CRISPR-based assays). apsnet.org |
| Fungicide Rotation/Mixtures | Using fungicides with different modes of action in a planned sequence or combination. gcsaa.org | Optimizing the timing and combination of different fungicide classes to minimize selection pressure. |
| Novel Modes of Action | Developing new fungicides that target different biochemical pathways in the fungus. | Investigating RNAi-based fungicides and targeting novel enzymes essential for fungal survival. apsnet.org |
| Global Surveillance Programs | Coordinated monitoring efforts to track the emergence and spread of resistance on a global scale. anr.frnih.govgardp.org | Establishing international databases and sharing protocols for standardized resistance testing. |
Development of Environmentally Benign Formulations
To minimize the environmental impact of fungicides, research is actively pursuing the development of "green" or environmentally benign formulations. The goal is to improve the delivery of the active ingredient to the target pathogen while reducing off-target contamination and the use of potentially harmful co-formulants. astm.org
For this compound, future formulations may include:
Nano-formulations: Encapsulating the fungicide in nanoparticles (e.g., biodegradable polymers or carbon dots) can enhance its stability, improve adhesion to plant surfaces, and allow for a controlled, gradual release of the active ingredient. eurekalert.orgnews.cn This can lead to greater efficacy with a lower amount of applied fungicide.
Smart Formulations: These are advanced delivery systems that release the active ingredient in response to specific environmental triggers, such as the pH on a leaf surface or the presence of fungal enzymes. eurekalert.orgchinadaily.com.cn This ensures the fungicide is active only when and where it is needed.
Global Environmental Monitoring and Long-Term Fate Studies
Understanding the long-term environmental fate of individual stereoisomers like this compound is essential for a comprehensive ecological risk assessment. csic.esnih.gov Many pesticides are chiral, but they are often monitored as a single compound, which can lead to an incomplete understanding of their environmental behavior. researchgate.netnih.gov
Future research priorities in this area include:
Chiral Analytical Methods: Developing and validating robust and sensitive analytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify individual cyproconazole stereoisomers in complex environmental matrices like soil, water, and biota. acs.orgnih.govresearchgate.net
Long-Term Monitoring Programs: Establishing global and regional monitoring networks to track the presence and concentration of this compound and its other isomers in the environment over extended periods. This data is crucial for identifying trends in accumulation and persistence.
Metabolite Identification: Investigating the formation of major and minor metabolites from the degradation of each stereoisomer. In some cases, metabolites like 1,2,4-triazole (B32235) can be more mobile or persistent than the parent compound. fao.orgmdpi.com
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for separating (2R,3R)-cyproconazole from its stereoisomers?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Lux Cellulose-2) is the gold standard. Parameters such as mobile phase composition, flow rate, and column temperature can be optimized using response surface methodology (Box-Behnken design) to achieve baseline separation. Molecular docking simulations help predict elution orders by analyzing halogen and hydrogen bond interactions between enantiomers and the stationary phase .
Q. How should researchers design in vitro studies to investigate the stereoselective metabolism of this compound?
- Methodological Answer : Use rat liver microsomes incubated with individual stereoisomers under controlled conditions (e.g., 37°C, NADPH regeneration system). Monitor depletion kinetics via chiral LC-MS/MS to determine half-lives. Include negative controls (e.g., heat-inactivated microsomes) to confirm enzymatic activity. Statistical analysis should report intraday and interday relative standard deviations (RSDs) for reproducibility .
Advanced Research Questions
Q. What molecular mechanisms explain the preferential metabolism of (2S,3R)-cyproconazole over this compound in rat liver microsomes?
- Methodological Answer : Perform homology modeling of cytochrome P450 enzymes (e.g., CYP3A1) and conduct molecular docking to calculate binding energies. Higher docking energy (e.g., -7.46 kcal·mol⁻¹ for (2S,3R)-cyproconazole) indicates stronger enzyme-ligand interactions. Validate predictions with inhibition assays using selective CYP3A inhibitors (e.g., ketoconazole) .
Q. How can enantioselective environmental risks of this compound be assessed in aquatic ecosystems?
- Methodological Answer : Conduct toxicity assays using model organisms like Chlorella pyrenoidosa (algae) and Rana nigromaculata (tadpoles). Measure bioaccumulation factors and lethal/concentration-dependent effects for each stereoisomer. Degradation studies in water/sediment systems should apply pseudo-first-order kinetics to compare half-lives. Data must be normalized to environmental matrices (e.g., pH, organic carbon content) .
Q. How should researchers resolve contradictions in reported bioactivity and degradation rates of cyproconazole stereoisomers?
- Methodological Answer : Comparative studies under standardized conditions (e.g., OECD guidelines) are critical. For example, if (2S,3S)-cyproconazole shows higher fungicidal activity but slower degradation in cucumbers, validate findings using multiple plant species and controlled greenhouse trials. Use ANOVA to assess variability across replicates and meta-analysis to reconcile conflicting literature .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation pathways and partition coefficients (e.g., log KOW). Combine with molecular dynamics simulations to predict soil adsorption and groundwater leaching potential. Validate predictions with empirical data from field studies .
Methodological Considerations
- Statistical Rigor : Report means with standard deviations (SDs) or RSDs, adhering to instrument precision (e.g., ≤3 significant figures). Specify statistical tests (e.g., t-tests, ANOVA) and significance thresholds (e.g., p < 0.05) .
- Data Reproducibility : Deposit raw datasets in repositories like Dryad or Figshare, assigning DOIs for transparency. Include metadata on experimental conditions (e.g., microsome batch, HPLC column lot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
